N-(2-phenylethyl)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide
Description
N-(2-phenylethyl)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide is a synthetic compound with a complex structure featuring a thieno[3,2-c]pyridine core
Properties
IUPAC Name |
N-(2-phenylethyl)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c26-22(21-14-19-15-24-12-8-20(19)27-21)25(16-18-6-10-23-11-7-18)13-9-17-4-2-1-3-5-17/h1-7,10-11,14,24H,8-9,12-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYUTDSKVRHUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)C(=O)N(CCC3=CC=CC=C3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(2-phenylethyl)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide typically involves multi-step organic synthesis. Common starting materials include substituted pyridines and thieno derivatives. Key steps include:
Formation of the Thieno[3,2-c]pyridine Core: : This usually involves cyclization reactions under anhydrous conditions, with catalysts such as palladium on carbon or similar.
Introduction of the Phenylethyl Group: : This step might require nucleophilic substitution reactions, using reagents like sodium hydride in DMF.
Attachment of the Pyridinylmethyl Group: : Often achieved via reductive amination, utilizing reducing agents like sodium borohydride.
Industrial Production Methods: In an industrial context, the production of this compound would be scaled up using batch or continuous flow reactors. Reaction conditions are optimized for higher yields and purity, employing techniques like crystallization and chromatography for final product isolation.
Chemical Reactions Analysis
Oxidation: : Undergoes oxidation with reagents like hydrogen peroxide, yielding sulfoxide or sulfone derivatives.
Reduction: : Can be reduced using agents like lithium aluminum hydride, potentially modifying the thieno core.
Substitution: : Electrophilic or nucleophilic substitutions can introduce various functional groups, altering its chemical properties.
Oxidation: : Hydrogen peroxide, acetic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, sodium hydride.
Major Products: The major products depend on the specific reactions, typically resulting in modified thieno[3,2-c]pyridine derivatives with different pharmacological profiles.
Scientific Research Applications
Chemistry: N-(2-phenylethyl)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide is studied for its potential as a building block in organic synthesis, offering a platform for creating diverse chemical libraries.
Biology: In biological research, this compound may be investigated for its interactions with enzymes and receptors, aiding in the development of biochemical assays.
Medicine: The potential pharmacological effects of this compound are a significant focus, particularly its role as a candidate in drug discovery for conditions like neurological disorders or inflammation.
Industry: Industrial applications might include its use as an intermediate in the synthesis of complex organic molecules or active pharmaceutical ingredients.
Mechanism of Action
Molecular Targets and Pathways: The compound likely interacts with specific proteins or enzymes, potentially inhibiting or activating their functions. The exact molecular pathways are subjects of ongoing research, involving techniques like molecular docking and in vitro assays.
Comparison with Similar Compounds
N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-thieno[3,2-c]pyridine-2-carboxamide: : Similar core structure but differing in the position of the pyridine ring.
N-(2-phenylethyl)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide: : Varies in the position of the pyridine substitution.
N-(phenylmethyl)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide: : Differs in the substitution of the phenylethyl group with phenylmethyl.
Uniqueness: What sets N-(2-phenylethyl)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activity and synthetic versatility.
That’s a pretty detailed dive into the world of this compound! Hopefully it answered your curiosity!
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